2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine is a chemical compound that features a piperazine ring substituted with a methyl group and an ethylamine chain attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Ethylamine Chain: The methylated piperazine is then reacted with 2-bromoethylamine hydrobromide to introduce the ethylamine chain.
Coupling with Thiophene: Finally, the ethylamine derivative is coupled with a thiophene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The ethylamine chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted ethylamine derivatives.
Scientific Research Applications
2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)-2-thiophen-2-yl-ethylamine
- 2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Uniqueness
2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The combination of the piperazine and thiophene rings provides a unique scaffold for drug design, potentially offering improved efficacy and selectivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-thiophen-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-13-4-6-14(7-5-13)10(9-12)11-3-2-8-15-11/h2-3,8,10H,4-7,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKYTFGXTUYNGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857041-65-7 |
Source
|
Record name | 2-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.